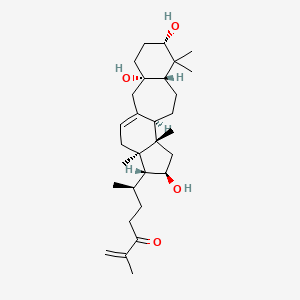
Lepidozin G
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lepidozin G involves the extraction of the compound from the liverwort Lepidozia reptans. The process typically includes the following steps:
Extraction: The plant material is dried and ground, followed by extraction using solvents such as methanol or ethanol.
Isolation: The crude extract is subjected to chromatographic techniques, such as column chromatography, to isolate this compound.
Purification: Further purification is achieved using high-performance liquid chromatography (HPLC) to obtain pure this compound.
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources. advancements in synthetic biology and metabolic engineering may pave the way for industrial-scale production in the future.
化学反应分析
Types of Reactions
Lepidozin G undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted compounds with different functional groups .
科学研究应用
Lepidozin G has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical behavior of seco-cycloartane triterpenoids.
Biology: Investigated for its role in plant defense mechanisms and secondary metabolism.
Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
作用机制
Lepidozin G exerts its effects primarily through the induction of apoptosis in cancer cells. The mechanism involves:
Mitochondrial Pathway: this compound disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases.
Reactive Oxygen Species (ROS) Generation: The compound increases the production of reactive oxygen species, which further promotes apoptosis.
Molecular Targets: This compound targets proteins involved in the apoptotic pathway, including Bcl-2 family proteins and caspases.
相似化合物的比较
Lepidozin G is compared with other similar compounds, such as:
Lepidozin A: Another seco-cycloartane triterpenoid with similar cytotoxic activities.
Lepidozin B: Known for its anti-inflammatory properties.
Lepidozin C: Exhibits both cytotoxic and anti-inflammatory activities.
Uniqueness
This compound stands out due to its potent cytotoxicity against a wide range of cancer cell lines and its unique mechanism of inducing apoptosis through mitochondrial disruption and ROS generation .
属性
分子式 |
C30H48O4 |
|---|---|
分子量 |
472.7 g/mol |
IUPAC 名称 |
(6R)-2-methyl-6-[(3S,6S,8S,11R,12S,14R,15R,16R)-3,6,14-trihydroxy-7,7,12,16-tetramethyl-15-tetracyclo[9.7.0.03,8.012,16]octadec-1(18)-enyl]hept-1-en-3-one |
InChI |
InChI=1S/C30H48O4/c1-18(2)22(31)10-8-19(3)26-23(32)17-29(7)21-9-11-24-27(4,5)25(33)13-15-30(24,34)16-20(21)12-14-28(26,29)6/h12,19,21,23-26,32-34H,1,8-11,13-17H2,2-7H3/t19-,21-,23-,24+,25+,26+,28-,29+,30+/m1/s1 |
InChI 键 |
KYZUWVOOZKSCKO-RVSCBTQESA-N |
手性 SMILES |
C[C@H](CCC(=O)C(=C)C)[C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3[C@H]2CC[C@@H]4[C@@](C3)(CC[C@@H](C4(C)C)O)O)C)C)O |
规范 SMILES |
CC(CCC(=O)C(=C)C)C1C(CC2(C1(CC=C3C2CCC4C(C(CCC4(C3)O)O)(C)C)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


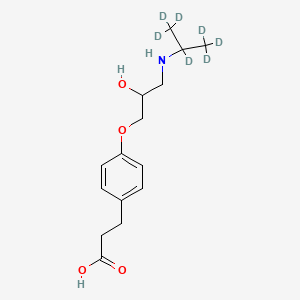

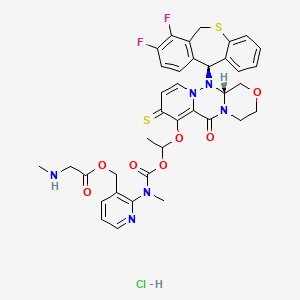
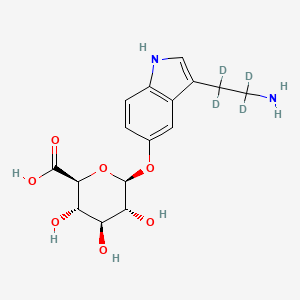

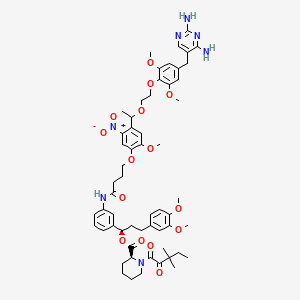
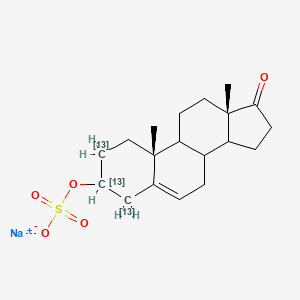
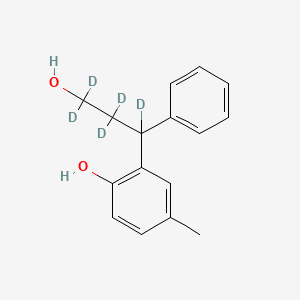

oxane-2-carboxylic acid](/img/structure/B12425644.png)
![disodium;2-[4-[[4-(2-sulfoanilino)phenyl]-[4-(2-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate](/img/structure/B12425651.png)



